ETHYL 3-[(4-{[4-(4-ETHOXY-4-OXOBUTANAMIDO)PHENYL]METHYL}PHENYL)CARBAMOYL]PROPANOATE
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Overview
Description
ETHYL 3-[(4-{[4-(4-ETHOXY-4-OXOBUTANAMIDO)PHENYL]METHYL}PHENYL)CARBAMOYL]PROPANOATE is a complex organic compound with a variety of potential applications in scientific research and industry. This compound is characterized by its intricate molecular structure, which includes multiple functional groups such as esters, amides, and aromatic rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 3-[(4-{[4-(4-ETHOXY-4-OXOBUTANAMIDO)PHENYL]METHYL}PHENYL)CARBAMOYL]PROPANOATE typically involves multi-step organic reactions. One common approach is the esterification of 3-(4-{[4-(4-ethoxy-4-oxobutanamido)phenyl]methyl}phenyl)carbamoylpropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. Additionally, industrial methods may incorporate advanced purification techniques, such as distillation and crystallization, to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
ETHYL 3-[(4-{[4-(4-ETHOXY-4-OXOBUTANAMIDO)PHENYL]METHYL}PHENYL)CARBAMOYL]PROPANOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Alkyl halides, nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
ETHYL 3-[(4-{[4-(4-ETHOXY-4-OXOBUTANAMIDO)PHENYL]METHYL}PHENYL)CARBAMOYL]PROPANOATE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of ETHYL 3-[(4-{[4-(4-ETHOXY-4-OXOBUTANAMIDO)PHENYL]METHYL}PHENYL)CARBAMOYL]PROPANOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds and hydrophobic interactions with target proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 3-[(4-{[4-(4-METHOXY-4-OXOBUTANAMIDO)PHENYL]METHYL}PHENYL)CARBAMOYL]PROPANOATE
- ETHYL 3-[(4-{[4-(4-PROPOXY-4-OXOBUTANAMIDO)PHENYL]METHYL}PHENYL)CARBAMOYL]PROPANOATE
Uniqueness
ETHYL 3-[(4-{[4-(4-ETHOXY-4-OXOBUTANAMIDO)PHENYL]METHYL}PHENYL)CARBAMOYL]PROPANOATE is unique due to its specific ethoxy substituent, which can influence its chemical reactivity and biological activity. This compound’s distinct structure allows for unique interactions with molecular targets, making it a valuable tool in various research applications.
Properties
IUPAC Name |
ethyl 4-[4-[[4-[(4-ethoxy-4-oxobutanoyl)amino]phenyl]methyl]anilino]-4-oxobutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O6/c1-3-32-24(30)15-13-22(28)26-20-9-5-18(6-10-20)17-19-7-11-21(12-8-19)27-23(29)14-16-25(31)33-4-2/h5-12H,3-4,13-17H2,1-2H3,(H,26,28)(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQQHHGFOBOHUFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)NC1=CC=C(C=C1)CC2=CC=C(C=C2)NC(=O)CCC(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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